

Heptyl butyrate use as a flavoring agent in the food industry

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Compound of Interest

Compound Name: *Heptyl butyrate*

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An In-depth Technical Guide on **Heptyl Butyrate** for Flavor Applications

For: Researchers, Scientists, and Drug Development Professionals Topic: **Heptyl Butyrate**
Use as a Flavoring Agent in the Food Industry

Abstract

Heptyl butyrate (heptyl butanoate) is a fatty acid ester recognized for its characteristic fruity and floral aroma, reminiscent of plum, chamomile, and green tea.[1] This colorless liquid is found naturally in fruits such as apples and plums and is synthesized for wide application in the food and fragrance industries.[2][3] Classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), **heptyl butyrate** is a key component in formulating fruit-like flavors for beverages, confectionery, baked goods, and dairy products. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, purification, analytical methods, regulatory status, and the biological mechanisms underlying its perception as a flavor.

Physicochemical and Regulatory Information

Heptyl butyrate is identified by its CAS Number 5870-93-9 and FEMA Number 2549.[4][5] It is a straight-chain saturated aliphatic ester. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that **heptyl butyrate** poses no safety concern at current levels of intake when used as a flavoring agent.[4]

Quantitative Data Summary

The key physical, chemical, and safety data for **heptyl butyrate** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Identity		
IUPAC Name	heptyl butanoate	[4]
Synonyms	Heptyl butyrate, Butanoic acid, heptyl ester	[4]
Molecular Formula	C ₁₁ H ₂₂ O ₂	[4][6]
Molecular Weight	186.29 g/mol	[4][6]
CAS Number	5870-93-9	[4][6]
FEMA Number	2549	[4][5]
JECFA Number	154	[4][7]
Physicochemical Properties		
Appearance	Colorless liquid	[6][8]
Odor Profile	Fruity, tropical, chamomile, green tea, sweet, floral	[8]
Boiling Point	225-226 °C at 760 mm Hg	[4][6]
Melting Point	-58 °C to -57.5 °C	[4][8]
Density	0.864 g/mL at 25 °C	[9]
Refractive Index	1.419 - 1.423 at 20 °C	[6][8]
Solubility	Slightly soluble in water (10.87 mg/L at 25°C est.); soluble in fats	[8][10]
Flash Point	91 °C (195.8 °F) - closed cup	[9][11]
Safety Data		
Oral LD50 (Rat)	> 5000 mg/kg	[11]
Dermal LD50 (Rabbit)	> 5000 mg/kg	[11]
Regulatory Status		

FDA Regulation	21 CFR 172.515	[8] [12]
GRAS Status	Yes (FEMA)	[5]

Usage Levels in Food Products

Heptyl butyrate is utilized at low concentrations to impart its characteristic flavor. The average maximum use levels established by FEMA are detailed below.

Food Category	Average Maximum Use Level (ppm)	Reference
Baked Goods	2.40	[11]
Non-alcoholic Beverages	0.66	[11]
Frozen Dairy & Fruit Ices	0.74	[11]
Hard Candy	1.40	[11]
Chewing Gum	6.20	[11]

Experimental Protocols

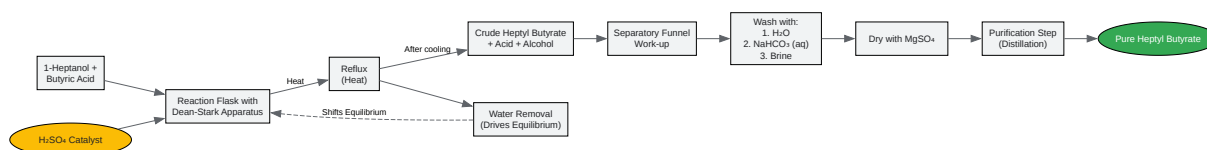
This section details the methodologies for the synthesis, purification, and analysis of **heptyl butyrate**, providing a framework for laboratory-scale production and quality control.

Synthesis via Fischer Esterification

Heptyl butyrate is commercially synthesized via Fischer esterification, an acid-catalyzed reaction between an alcohol (1-heptanol) and a carboxylic acid (butyric acid).[\[1\]](#)

- **Reactant Charging:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-heptanol (0.5 mol, 58.1 g) and butyric acid (0.55 mol, 48.4 g).
- **Catalyst Addition:** While stirring, slowly add concentrated sulfuric acid (H₂SO₄, 1.0 mL) as the catalyst.

- **Reaction Setup:** Assemble a Dean-Stark apparatus and a reflux condenser onto the flask to facilitate the removal of water, which is a byproduct of the reaction. This drives the equilibrium towards the formation of the ester.[13]
- **Reflux:** Heat the mixture to a gentle reflux using a heating mantle. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 2-4 hours, or until no more water is collected.[13]
- **Work-up and Neutralization:** Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
- **Wash the organic layer sequentially with:**
 - 100 mL of deionized water.
 - 100 mL of a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acidic catalyst and any unreacted butyric acid. Vent the funnel frequently to release CO_2 gas.[14]
 - 100 mL of saturated sodium chloride (brine) solution to remove residual water.[15]
- **Drying:** Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO_4).[15]
- **Isolation:** Filter the drying agent and remove the solvent/excess heptanol using a rotary evaporator to yield crude **heptyl butyrate**.



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Workflow for the synthesis of **heptyl butyrate**.

Purification by Fractional Distillation

Further purification of the crude product is necessary to achieve the high purity required for food applications. Fractional distillation is effective for separating the ester from any remaining starting materials or byproducts with different boiling points.[\[16\]](#)

- **Apparatus Setup:** Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask.[\[16\]](#)
- **Distillation:** Transfer the crude **heptyl butyrate** into the distillation flask with boiling chips. Heat the flask gently.
- **Fraction Collection:** Monitor the temperature at the distillation head. Discard any initial low-boiling fractions. Collect the fraction that distills at a stable temperature corresponding to the boiling point of **heptyl butyrate** (approx. 225-226 °C at atmospheric pressure).[\[6\]](#) It is often practical to perform this under reduced pressure to lower the boiling point and prevent degradation.

Analytical Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying **heptyl butyrate** in food matrices.[\[17\]](#)

- **Sample Preparation:** Place 10 mL of the liquid beverage sample into a 20 mL headspace vial. Add 2 g of sodium chloride (NaCl) to "salt out" the volatile compounds, increasing their concentration in the headspace.[\[18\]](#) Immediately seal the vial.
- **Incubation:** Place the vial in the headspace autosampler's incubator. Equilibrate the sample at 60°C for 15 minutes to allow volatile compounds to partition into the headspace.
- **Injection:** Automatically inject 1 mL of the headspace gas into the GC-MS system.
- **GC Conditions (Representative):**

- Column: DB-5ms (or equivalent nonpolar column), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Injector Temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.
- MS Conditions (Representative):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 400.
- Identification: Identify the **heptyl butyrate** peak by comparing its retention time to that of a pure standard and by matching its mass spectrum against a reference library (e.g., NIST). Key identifying ions for **heptyl butyrate** include m/z 43, 71, 89, and 116.
- Quantification: Prepare a calibration curve using standard solutions of **heptyl butyrate** in a relevant matrix to quantify its concentration in the sample.

Biological Pathways

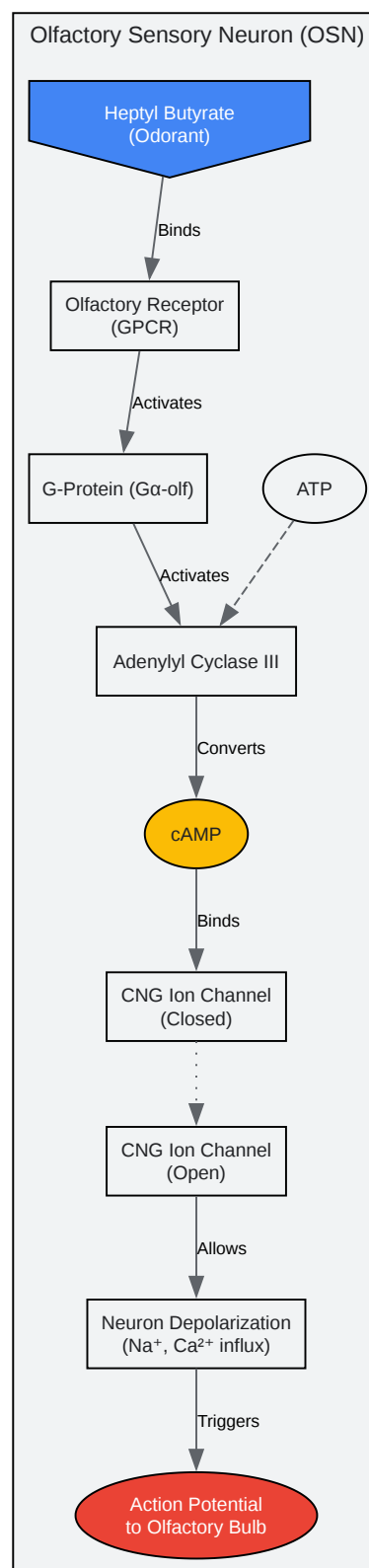
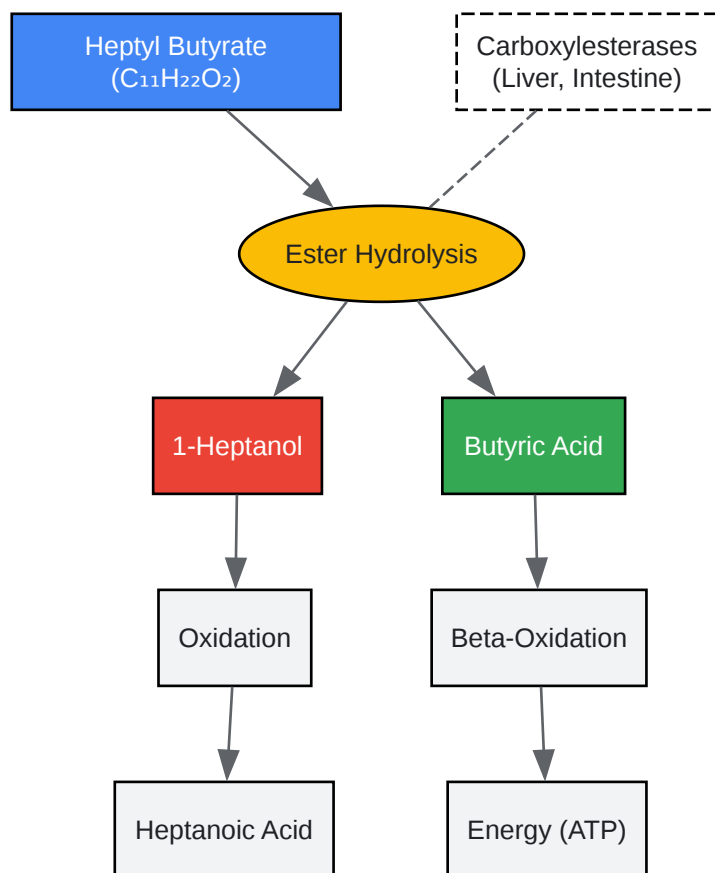
The perception of **heptyl butyrate** as a flavor involves two distinct biological processes: its metabolism within the body and its interaction with olfactory receptors in the nasal cavity.

Metabolic Pathway

As an ester, **heptyl butyrate** is readily metabolized in the human body, primarily through hydrolysis by carboxylesterase enzymes found in various tissues, including the liver and intestines.^{[19][20]}

- Hydrolysis: Carboxylesterases catalyze the cleavage of the ester bond in **heptyl butyrate**.
- Products: This hydrolysis yields 1-heptanol and butyric acid.

- Further Metabolism: Both 1-heptanol and butyric acid are endogenous substances that enter their respective metabolic pathways. 1-heptanol is oxidized to heptanoic acid, while butyric acid (a short-chain fatty acid) is a source of energy via beta-oxidation.[\[21\]](#)



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